molecular formula C12H22O2 B1623701 Linderic acid CAS No. 7089-43-2

Linderic acid

Cat. No.: B1623701
CAS No.: 7089-43-2
M. Wt: 198.3 g/mol
InChI Key: GCORITRBZMICMI-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linderic acid: is a fatty acid with a cis- double bond at the fourth carbon atom. It is a hydrophobic molecule, practically insoluble in water, and relatively neutral. This compound is part of the family of unsaturated fatty acids and has been found in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Linderic acid typically involves the use of alkenes and carboxylic acids. One common method is the hydrolysis of esters derived from the corresponding alkenes. The reaction conditions often include the use of strong acids or bases to facilitate the hydrolysis process .

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of dodecynoic acid or the use of biocatalysts to achieve the desired cis- configuration. These methods are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Linderic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Linderic acid is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its role in cell signaling and membrane structure. It is also investigated for its potential antimicrobial properties .

Medicine: Research has shown that this compound may have therapeutic potential in treating infections and inflammatory conditions. Its ability to interfere with microbial biofilm formation is of particular interest .

Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and plasticizers. Its properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism by which Linderic acid exerts its effects involves its interaction with cellular membranes and signaling pathways. It can modulate the fluidity of membranes and influence the activity of membrane-bound enzymes. Additionally, it may act as a signaling molecule, affecting gene expression and cellular responses .

Comparison with Similar Compounds

Uniqueness: Linderic acid is unique due to its specific position of the double bond, which influences its chemical reactivity and biological activity. Its distinct properties make it valuable in various fields of research and industry .

Properties

IUPAC Name

(Z)-dodec-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h8-9H,2-7,10-11H2,1H3,(H,13,14)/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCORITRBZMICMI-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C\CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7089-43-2
Record name Linderic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007089432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LINDERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18013PJU2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linderic acid
Reactant of Route 2
Reactant of Route 2
Linderic acid
Reactant of Route 3
Reactant of Route 3
Linderic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Linderic acid
Reactant of Route 5
Reactant of Route 5
Linderic acid
Reactant of Route 6
Reactant of Route 6
Linderic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.